2-Methoxy-4-[(e)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol
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Overview
Description
2-Methoxy-4-[(e)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol is a useful research compound. Its molecular formula is C15H21BO4 and its molecular weight is 276.14. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Structural Studies
Catalyzed Diboration of Bis(4-methoxyphenyl)ethyne
This compound, with a cis arrangement of boronate ester and 4-methoxyphenyl substituents, was studied for its structural properties, including the twist of its central C=C double bond and steric hindrance reduction strategies (Clegg et al., 1996).
Synthesis and Crystal Structure Analysis
The compound was synthesized via a three-step substitution reaction and its structure was confirmed using various spectroscopic methods, including FTIR, NMR, and X-ray diffraction. Density Functional Theory (DFT) was used for molecular structure calculation (Huang et al., 2021).
Molecular Docking and Quantum Chemical Calculations
- Molecular Structure and Spectroscopic Data Analysis: The compound was evaluated using DFT for its molecular structure, vibrational spectra, bond lengths, bond angles, and intramolecular charge transfer (Viji et al., 2020).
Vibrational Properties and Crystal Structure
- Synthesis and Vibrational Properties Studies: This research involved the synthesis of related compounds and their structural characterization using spectroscopic methods and DFT calculations. Comparative analysis of spectroscopic data and vibrational absorption bands was conducted (Wu et al., 2021).
Fluoroionophores and Metal Recognition
- Development of Fluoroionophores: The study involved the creation of fluoroionophores from derivatives of the compound for metal cation interaction. These fluoroionophores were tested for cellular metal staining in fluorescence methods (Hong et al., 2012).
Solar Cell Applications
- Perovskite Solar Cells: Arylamine derivatives of the compound were synthesized and employed in perovskite solar cells. Their thermal stability, photoluminescence, and power conversion efficiency were examined, demonstrating their potential as efficient hole transporting materials (Liu et al., 2016).
Properties
IUPAC Name |
2-methoxy-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)9-8-11-6-7-12(17)13(10-11)18-5/h6-10,17H,1-5H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSHKCGNGBBROO-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.